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The table below summarizes the key dosing schedules and associated clinical data from phase I trials of

Pimasertib monotherapy.

Dosing
Schedule

Dose
Escalation
Range

Maximum
Tolerated
Dose (MTD)

Recommended
Phase II Dose
(RP2D)

Key Dose-Limiting
Toxicities (DLTs)

Continuous BID
[1]

Not specified 75 mg BID [2] 60 mg BID [1] Serous retinal
detachment, skin

rash/acneiform
dermatitis [1].

Once Daily (5
days on, 2 days

off) [1]

15 - 120 mg
[2]

120 mg [2] Not defined for
phase II

-

Once Daily (15

days on, 6 days
off) [1]

Not specified 195 mg [3] Not defined for

phase II

-

Continuous QD
[1]

1–255
mg/day [1]

90 mg QD [3] Not defined for
phase II

-

Experimental Protocol: Phase I Dose-Escalation Trial
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This section details the core methodology used to establish the safety and recommended dose of Pimasertib

[1].

Objective: Primary objectives were to determine the Maximum Tolerated Dose (MTD) based on
Dose-Limiting Toxicities (DLTs) evaluated during cycle 1 and the Recommended Phase II Dose

(RP2D). Secondary objectives included safety, pharmacokinetics (PK), pharmacodynamics (PD), and
antitumor activity [1].

Patient Population: Patients with pathologically confirmed advanced solid tumors were enrolled. Key
inclusion criteria stipulated an ECOG performance status of 0 or 1 and adequate organ and bone

marrow function [3].
Study Design & Treatment:

The trial employed a dose-escalation design investigating four different dosing schedules,
including continuous BID.

Each treatment cycle lasted 21 days.
The MTD was defined as the highest dose at which ≤1 of 6 patients experienced a DLT during

the first cycle.
Safety and Efficacy Assessments:

Dose-Limiting Toxicities (DLTs): DLTs were primarily assessed in cycle 1 and included grade
≥3 skin rash/acneiform dermatitis and ocular events such as serous retinal detachment [1].

Adverse Events (AEs): Standardized grading via NCI CTCAE. Common drug-related AEs
included diarrhea, skin rash, ocular disorders, asthenia/fatigue, and peripheral edema [1] [2].

Tumor Response: Assessed by RECIST v1.1 with radiographic imaging conducted at baseline
and every other cycle [3].

Pharmacokinetic (PK) & Pharmacodynamic (PD) Assessments:
PK Sampling: Blood samples were collected to determine maximum concentration and half-

life.
PD Markers: Inhibition of the MAPK pathway was confirmed by measuring reductions in

phosphorylated ERK (pERK) in patient samples [1].

Pimasertib's Mechanism of Action and
Pharmacokinetic Profile

Pimasertib is a selective, ATP non-competitive inhibitor of MEK1 and MEK2, key kinases in the

Ras/Raf/MEK/ERK (MAPK) signaling cascade, which is frequently constitutively activated in human

cancers [1]. Its favorable drug profile supports the BID dosing schedule.
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The table below summarizes key pharmacokinetic parameters that informed the continuous BID dosing

schedule [1] [4].
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Parameter Value / Characterization Significance

Absolute Bioavailability 73% [4] High oral absorption.

Time to Max
Concentration (T~max~)

1.5 hours [1] Rapid absorption.

Apparent Terminal Half-
life

Approximately 5 hours (QD schedules)

[1]

Supports twice-daily dosing to

maintain target coverage.

Major Route of
Elimination

Urine (52.8%) and faeces (30.7%);

primarily as metabolites [4]

Consider in patients with renal

or hepatic impairment.

Target Engagement
(pERK Suppression)

Decreased within 2 hours; maintained up

to 8 hours with higher/BID doses [1]

BID dosing provides

sustained pathway inhibition.

Key Application Notes for Researchers

Dosing Schedule Rationale: The short half-life and transient pERK suppression supported a

continuous BID schedule over intermittent or QD schedules to provide sustained target inhibition [1].
Safety Profile Management: The AE profile is consistent with other MEK inhibitors. Proactive

management of dermatologic and ocular AEs is crucial. Regular ophthalmologic examinations are
recommended [1] [2].

Combination Therapy Potential: Pimasertib has been investigated in combination with other
agents. Note that the RP2D in combinations may be lower than in monotherapy due to overlapping

toxicities [3] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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